(3-Methyl-5-propoxyphenyl)boronic acid

Description

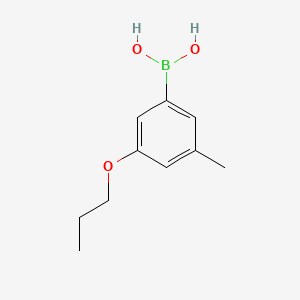

(3-Methyl-5-propoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 5-position. Boronic acids are widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles . The methyl and propoxy substituents in this compound influence its electronic and steric properties, modulating its reactivity, acidity (pKa), and binding affinity toward biological or synthetic targets.

Properties

IUPAC Name |

(3-methyl-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXETMMBNQDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681645 | |

| Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-06-1 | |

| Record name | Boronic acid, B-(3-methyl-5-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-propoxyphenyl)boronic acid typically involves the reaction of 3-methyl-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Reagents: 3-Methyl-5-propoxyphenyl magnesium bromide, trimethyl borate

Solvent: Anhydrous ether

Temperature: Room temperature to reflux

Atmosphere: Inert (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Esterification: Reaction with alcohols to form boronic esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Alcohols, acid catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Phenols

Esterification: Boronic esters

Scientific Research Applications

Organic Synthesis

Role as a Building Block

(3-Methyl-5-propoxyphenyl)boronic acid is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. This reaction is critical for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that boronic acids, including this compound, have potential therapeutic applications due to their ability to inhibit specific enzymes and pathways. For instance, they can act as inhibitors of proteasomes or other enzymes involved in disease processes.

Case Study: Inhibition of Proteasome Activity

A study demonstrated that derivatives of boronic acids could effectively inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition leads to apoptosis in cancer cells, highlighting the potential of this compound in cancer therapy .

Agricultural Applications

Use as Fungicides and Plant Growth Regulators

this compound has been explored for its fungicidal properties and as a plant growth regulator (PGR). Its ability to control phytopathogenic fungi makes it valuable in agricultural settings.

Table 2: Agricultural Applications of this compound

Mechanism of Action

The mechanism of action of (3-Methyl-5-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Substituents on the phenyl ring critically determine boronic acid properties:

Key Analogs :

(3-Formyl-5-methylphenyl)boronic acid (): The formyl group (-CHO) introduces electron-withdrawing effects, reducing pKa compared to alkyl-substituted analogs.

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid (): Chloro and hydroxy groups enhance acidity and enable hydrogen bonding, improving diol recognition .

Phenanthren-9-yl boronic acid (): Extended aromatic systems increase lipophilicity and antiproliferative activity in cancer cells.

Acidity (pKa)

The pKa of boronic acids dictates their reactivity under physiological conditions. Table 1 compares experimental and predicted pKa values for related compounds:

The propoxy group in the target compound likely reduces pKa compared to 3-AcPBA but maintains higher acidity than 3-formyl derivatives due to weaker electron withdrawal.

Reactivity and Binding Affinity

Boronic acids interact with diols (e.g., sugars) via reversible esterification. Substituents influence binding constants ($K_{assoc}$):

- Phenylboronic acid : $K_{assoc}$ for glucose = 0.2 M⁻¹ at pH 7.4 .

- 4-Biphenylboronic acid : Enhanced $K_{assoc}$ due to extended conjugation, improving chemiluminescence-based detection .

- Target compound : The propoxy group may improve solubility in aqueous-organic mixtures, favoring diol binding in physiological environments .

Biological Activity

(3-Methyl-5-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound, with the molecular formula , is characterized by a boron atom bonded to a phenyl group substituted with a propoxy and a methyl group. Its structure can be represented as follows:

This compound is soluble in polar solvents and exhibits typical reactivity associated with boronic acids, such as the ability to form reversible complexes with diols.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boron atom can form covalent bonds with hydroxyl groups in biomolecules, influencing their activity. This mechanism is particularly significant in the context of enzyme inhibition and receptor modulation.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby obstructing substrate access.

- Receptor Modulation: It can interact with G protein-coupled receptors (GPCRs), potentially altering signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity: Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains, indicating its role as a bioactive compound in drug discovery.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis | , |

| Anti-inflammatory | Reduces cytokine production | , |

| Antimicrobial | Effective against specific bacteria | , |

Table 2: Comparison with Related Boronic Acids

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (3-Methylphenyl)boronic acid | C₆H₅B(OH)₂ | Enzyme inhibition |

| (4-Fluorophenyl)boronic acid | C₆H₄F(B(OH)₂ | Anticancer properties |

| (3-Methoxyphenyl)boronic acid | C₆H₄O(B(OH)₂ | Anti-inflammatory effects |

Case Studies

-

Case Study on Anticancer Activity:

A study published in Journal of Medicinal Chemistry investigated the effects of various boronic acids on cancer cell lines. This compound was found to significantly inhibit cell proliferation in breast cancer models, suggesting its potential as a therapeutic agent. -

Case Study on Anti-inflammatory Effects:

Research in Pharmacology Reports demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides, highlighting its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (3-Methyl-5-propoxyphenyl)boronic acid to ensure high purity and yield?

- Methodological Answer :

- Step 1 : Use pinacol esters as intermediates to stabilize the boronic acid during synthesis. Pinacol esters (e.g., 3-Methoxypyridine-5-boronic acid pinacol ester) reduce premature trimerization and improve solubility .

- Step 2 : Optimize reaction conditions (e.g., temperature <6°C) to minimize side reactions, as boronic acids are prone to dehydration and boroxine formation .

- Step 3 : Purify via column chromatography or recrystallization, followed by LC-MS/MS validation to confirm purity (>97% by GC/HPLC) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- MALDI-TOF MS : Derivatize with diols (e.g., 2,3-butanedione) to prevent boroxine formation, enabling accurate mass analysis .

- LC-MS/MS in MRM mode : Use underivatized samples for rapid quantification of impurities (e.g., carboxy phenyl boronic acid) at sub-ppm levels .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring decomposition temperatures (e.g., >300°C for aromatic boronic acids) to predict suitability in high-temperature applications .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its binding kinetics with diol-containing biomolecules?

- Methodological Answer :

- Stopped-Flow Kinetics : Measure kon and koff rates using fluorescence quenching. For example, 8-isoquinolinylboronic acid binds D-fructose with kon ~10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>, driven by electron-withdrawing groups enhancing boron's electrophilicity .

- pH Dependence : Conduct binding assays at physiological pH (7.4) to mimic in vivo conditions, as boronic acid-diol binding is pH-sensitive due to pKa shifts (~6.8–8.5) .

Q. What experimental designs are critical for evaluating the anticancer potential of this compound?

- Methodological Answer :

- In Vitro Screening : Test against glioblastoma cells (e.g., U87MG) using MTT assays. Compare IC50 values with known boronic acid drugs like Bortezomib (IC50 ~20 nM) to assess potency .

- Mechanistic Studies : Use proteasome inhibition assays (e.g., 20S proteasome chymotrypsin-like activity) to determine if activity mimics boron-based proteasome inhibitors .

- Structural Optimization : Modify the propoxy group to enhance lipophilicity (e.g., replace with trifluoromethoxy) and improve blood-brain barrier penetration .

Q. How can the thermal stability of this compound be leveraged for flame-retardant applications?

- Methodological Answer :

- TGA-DSC Analysis : Correlate decomposition pathways (e.g., boroxine ring formation at ~250°C) with flame-retardant efficiency in polymers. Pyrene-boronic acid derivatives show stability up to 600°C, suggesting structural analogs could enhance thermal resistance .

- Synergistic Additives : Combine with phosphorus-based flame retardants to reduce peak heat release rates (pHRR) in cone calorimetry tests, leveraging boron’s char-forming properties .

Q. What strategies mitigate interference from boronic acid impurities in drug development?

- Methodological Answer :

- LC-MS/MS in MRM Mode : Quantify genotoxic impurities (e.g., methyl phenyl boronic acid) at <1 ppm using a Zorbax Eclipse Plus C18 column and 0.1% formic acid mobile phase .

- Derivatization-Free Workflows : Avoid time-consuming steps by optimizing ionization parameters (e.g., ESI− at 3 kV) to enhance sensitivity for underivatized boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.